molecular formula C15H17N3O3 B6386170 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% CAS No. 1111113-38-2

5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6386170
CAS RN: 1111113-38-2
M. Wt: 287.31 g/mol
InChI Key: DXUZMUVBOYBITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% is a synthetic compound used in various scientific research applications. It is a versatile compound that can be used in a variety of biochemical and physiological studies. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and a list of potential future directions.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It is commonly used in the study of enzyme inhibition, DNA binding, and protein-protein interactions. It is also used in the study of drug metabolism, enzyme kinetics, and signal transduction. It has been used in the development of novel drugs and in the study of drug-target interactions.

Mechanism of Action

5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% acts as an inhibitor of enzymes and proteins. It binds to the active site of an enzyme or protein and prevents it from carrying out its normal function. This inhibition can be used to study the structure and function of enzymes and proteins, as well as the effects of drugs on them.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, tyrosine kinase, and phosphatase. It has also been found to inhibit the activity of several proteins, including histone deacetylase and nuclear factor kappa B. In addition, it has been found to have an effect on signal transduction pathways, such as the MAPK and JAK-STAT pathways.

Advantages and Limitations for Lab Experiments

5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. It is also relatively inexpensive, making it an attractive option for use in research. However, it does have some limitations. It has a relatively low solubility in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short half-life, which can limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research using 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95%. One potential direction is the development of novel drugs that utilize the compound’s inhibitory properties. Another potential direction is the study of its effects on other proteins and enzymes, as well as its effects on signal transduction pathways. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, research into its solubility and half-life could lead to the development of more effective formulations for use in research.

Synthesis Methods

5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 4-bromo-2-chloro-6-nitrobenzene with 4-aminophenol in the presence of sodium hydroxide. The second step involves the reaction of the product of the first step with 4-bromo-2-chlorobenzoyl chloride in the presence of sodium hydroxide. The product of the second step is then purified and recrystallized to obtain a 95% pure 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine.

properties

IUPAC Name

tert-butyl N-[4-(2-oxo-1H-pyrimidin-5-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)18-12-6-4-10(5-7-12)11-8-16-13(19)17-9-11/h4-9H,1-3H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUZMUVBOYBITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(2-oxo-1H-pyrimidin-5-yl)phenyl]carbamate

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